4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide
Description
4-(N-(2-Methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide is a sulfonamide derivative featuring a 2-methyltetrazole moiety linked via a sulfamoyl bridge to a benzothioamide group.
Properties
IUPAC Name |
4-[(2-methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2S2/c1-15-12-9(11-14-15)13-19(16,17)7-4-2-6(3-5-7)8(10)18/h2-5H,1H3,(H2,10,18)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFZMYIMTBJERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of 2-methyl-2H-tetrazole-5-amine with a suitable sulfonyl chloride to form the sulfamoyl-tetrazole intermediate. This intermediate is then reacted with benzothioamide under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or amine group.
Substitution: The benzothioamide moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzothioamides depending on the nucleophile used.
Scientific Research Applications
4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrazole ring may also interact with metal ions or other cofactors, affecting the compound’s overall biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on their heterocyclic substituents, sulfamoyl linkages, and terminal functional groups. Below is a detailed comparison with key derivatives:
Heterocyclic Substituent Variations
- Tetrazole vs. Oxadiazole: Compounds such as LMM5 and LMM11 () feature 1,3,4-oxadiazole rings instead of tetrazole. Oxadiazoles are known for their role in improving solubility and bioavailability in antifungal agents.
Tetrazole vs. Isoxazole :
Sulfamethoxazole-related compounds () utilize a 5-methylisoxazole group. Isoxazoles are less electron-deficient than tetrazoles, which could reduce interactions with enzymes requiring electron-poor binding sites. This difference may influence antibacterial selectivity .
Terminal Functional Group Modifications
Benzothioamide vs. Benzamide :
The benzothioamide group in the target compound replaces the oxygen atom in benzamide (e.g., LMM5) with sulfur. This substitution increases lipophilicity and may enhance membrane permeability or alter hydrogen-bonding patterns in target enzymes, such as thioredoxin reductase (TrxR) .- Sulfamoyl Linkage Positioning: Derivatives like 24 and 25 () position sulfamoyl groups adjacent to thiophene or triazine rings.
Physicochemical Properties
Key Research Findings and Implications
- Metabolic Stability : The tetrazole ring in the target compound likely enhances resistance to oxidative metabolism compared to isoxazole or oxadiazole derivatives, a critical factor in drug design .
Biological Activity
4-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 296.32 g/mol. The compound features a benzothioamide core with a sulfamoyl group linked to a 2-methyl-2H-tetrazole moiety, which is critical for its biological activity.
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Antimicrobial Activity : Studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. The presence of the sulfamoyl group enhances this effect, potentially by inhibiting bacterial enzymes or disrupting cell wall synthesis.
- Antidiabetic Effects : Research has shown that related tetrazole compounds can influence glucose metabolism. For instance, in animal models, similar compounds have demonstrated the ability to lower fasting blood glucose levels, suggesting a potential application in managing diabetes .
Antimicrobial Activity
A study highlighted the synthesis and evaluation of several benzothioamide derivatives, including those with tetrazole substituents. The results indicated that these derivatives exhibited notable antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at concentrations as low as 10 µg/mL for some derivatives .
Antidiabetic Properties
In pharmacodynamic assays involving streptozotocin-treated mice, related tetrazole compounds were administered orally. The findings revealed a significant reduction in fasting blood glucose levels at doses of 30 mg/kg. This suggests that this compound could possess similar antidiabetic properties .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of benzothioamide derivatives.
- Method : Agar diffusion method was employed to assess the antibacterial activity against E. coli and S. aureus.
- Results : Compounds showed varying degrees of inhibition, with the most potent derivative achieving an MIC of 8 µg/mL against S. aureus.
-
Case Study on Antidiabetic Activity :
- Objective : To assess the impact of tetrazole derivatives on glucose metabolism.
- Method : Oral administration in diet-induced obesity mouse models.
- Results : Significant decrease in blood glucose levels post-administration compared to control groups, indicating potential for therapeutic use in diabetes management.
Data Tables
| Compound Name | Biological Activity | MIC (µg/mL) | Observations |
|---|---|---|---|
| Compound A | Antibacterial | 10 | Effective against E. coli |
| Compound B | Antidiabetic | N/A | Reduced blood glucose levels in mice |
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Agar diffusion | Significant inhibition observed |
| Antidiabetic | Pharmacodynamics | Lowered fasting blood glucose |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
